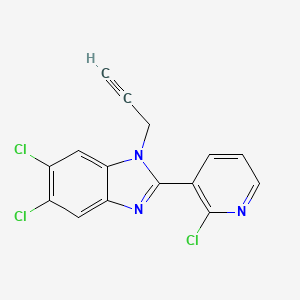![molecular formula C11H7F5N4O2 B3035972 2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-16-8](/img/structure/B3035972.png)
2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Descripción general
Descripción
2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide (DFTTFPA) is a compound that has been used in a variety of scientific experiments and research. It is a member of the triazole family, which is a group of compounds that are known for their versatility and ability to interact with other molecules. DFTTFPA has been used in a variety of different applications, including the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods : This compound is synthesized through reactions involving 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene. Various aromatic aldehydes are used to afford derivatives for further research (Panchal & Patel, 2011).
Chemical Reactions and Derivatives : It can be a precursor for 3,3-difluoroazetidinones, indicating its potential in creating novel chemical structures with specific properties (Bordeau et al., 2006).
Biological and Pharmacological Activities
Antimicrobial Properties : Derivatives of this compound have shown significant antimicrobial activity against plant fungi and bacteria, surpassing some commercial antibacterial agents (Liao et al., 2017).
Potential Anti-Inflammatory Agents : Its derivatives have been explored for their anti-inflammatory activities. This suggests its potential use in developing new anti-inflammatory drugs (Turan-Zitouni et al., 2007).
Herbicidal Activity : Some derivatives have shown effective herbicidal activities against certain weeds, indicating its application in agriculture (Wu et al., 2011).
Antimycobacterial Potential : Novel hybrids of this compound have been studied for antimycobacterial properties, presenting new avenues in the treatment of tuberculosis (Emmadi et al., 2015).
Propiedades
IUPAC Name |
2,2-difluoro-N-(1H-1,2,4-triazol-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N4O2/c12-10(13,14)6-2-1-3-7(4-6)22-11(15,16)8(21)19-9-17-5-18-20-9/h1-5H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYNQBSMQDMPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=NC=NN2)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B3035889.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-pyrrol-1-ylpyridin-2-yl)piperazine](/img/structure/B3035892.png)

![4-(Dimethylamino)-2-[4-(trifluoromethoxy)anilino]nicotinonitrile](/img/structure/B3035898.png)
![2-[3-[3,5-Bis(trifluoromethyl)anilino]-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3035899.png)
![2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035900.png)
![5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B3035903.png)
![3-[5,6-dichloro-1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3035905.png)


![6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile](/img/structure/B3035910.png)
![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)
